molecular formula C16H31N3O3S B5495517 1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide

Cat. No. B5495517
M. Wt: 345.5 g/mol
InChI Key: FPPDTHZMSIEBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the structure of bioactive peptides . The compound also contains a sulfonyl group attached to a dimethylamino group, which is a common feature in sulfa drugs, a group of antimicrobials .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a sulfonyl group attached to a dimethylamino group, and a cycloheptyl group (a seven-membered carbon ring). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperidine ring, and the cycloheptyl group. The sulfonyl group could potentially undergo reactions with nucleophiles, and the piperidine ring might be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .

Mechanism of Action

Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential uses, such as in the development of new drugs .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1-methylcycloheptyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c1-16(10-6-4-5-7-11-16)17-15(20)14-8-12-19(13-9-14)23(21,22)18(2)3/h14H,4-13H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDTHZMSIEBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(1-methylcycloheptyl)piperidine-4-carboxamide

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